molecular formula C12H10ClNO2 B1465780 Methyl 4-chloro-8-methylquinoline-2-carboxylate CAS No. 1020101-33-0

Methyl 4-chloro-8-methylquinoline-2-carboxylate

Cat. No. B1465780
CAS RN: 1020101-33-0
M. Wt: 235.66 g/mol
InChI Key: FFRCXTXPLHQRFN-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-8-methylquinoline-2-carboxylate” is a chemical compound with the molecular formula C12H10ClNO2 . It has a molecular weight of 235.67 .


Molecular Structure Analysis

The InChI code for “Methyl 4-chloro-8-methylquinoline-2-carboxylate” is 1S/C12H10ClNO2/c1-7-4-3-5-8-9 (13)6-10 (12 (15)16-2)14-11 (7)8/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-chloro-8-methylquinoline-2-carboxylate” is a solid substance . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Anticancer Research

Quinoline derivatives, such as Methyl 4-chloro-8-methylquinoline-2-carboxylate, have been identified as potential anticancer agents. They can interfere with various biological pathways that are crucial for cancer cell proliferation and survival. Research has shown that these compounds can inhibit the growth of cancer cells by targeting DNA replication and repair mechanisms, as well as by inducing apoptosis .

Antimicrobial Activity

The quinoline core structure is known for its antimicrobial properties. Methyl 4-chloro-8-methylquinoline-2-carboxylate can be utilized in the development of new antibiotics to combat resistant bacterial strains. Its efficacy against a broad spectrum of bacteria makes it a valuable asset in the fight against infectious diseases .

Safety and Hazards

“Methyl 4-chloro-8-methylquinoline-2-carboxylate” is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-chloro-8-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-4-3-5-8-9(13)6-10(12(15)16-2)14-11(7)8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRCXTXPLHQRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675105
Record name Methyl 4-chloro-8-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-8-methylquinoline-2-carboxylate

CAS RN

1020101-33-0
Record name Methyl 4-chloro-8-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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